molecular formula C15H20BrNO B6286472 5-Bromo-N-cyclohexyl-2,4-dimethylbenzamide CAS No. 2643367-43-3

5-Bromo-N-cyclohexyl-2,4-dimethylbenzamide

Cat. No.: B6286472
CAS No.: 2643367-43-3
M. Wt: 310.23 g/mol
InChI Key: XBCFEGDLISDBNL-UHFFFAOYSA-N
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Description

5-Bromo-N-cyclohexyl-2,4-dimethylbenzamide (CAS: 2643367-43-3) is a benzamide derivative with a molecular formula of C₁₅H₂₀BrNO and a molar mass of 310.24 g/mol . Its structure features a bromine atom at the 5-position of the benzamide ring, methyl groups at the 2- and 4-positions, and a cyclohexylamine substituent at the amide nitrogen. This compound is of interest in medicinal chemistry due to the pharmacophoric benzamide scaffold, which is often associated with bioactivity in kinase inhibition and antimicrobial applications.

Properties

IUPAC Name

5-bromo-N-cyclohexyl-2,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BrNO/c1-10-8-11(2)14(16)9-13(10)15(18)17-12-6-4-3-5-7-12/h8-9,12H,3-7H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBCFEGDLISDBNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(=O)NC2CCCCC2)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BrNO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.23 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N-cyclohexyl-2,4-dimethylbenzamide typically involves the following steps:

    Bromination: The starting material, 2,4-dimethylbenzamide, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 5-position.

    Cyclohexylation: The brominated intermediate is then reacted with cyclohexylamine under suitable conditions to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N-cyclohexyl-2,4-dimethylbenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Major Products Formed

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Reduced derivatives such as amines or alcohols.

    Hydrolysis: Carboxylic acids and amines

Scientific Research Applications

5-Bromo-N-cyclohexyl-2,4-dimethylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-N-cyclohexyl-2,4-dimethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the cyclohexyl group play crucial roles in modulating the compound’s binding affinity and selectivity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and properties of 5-Bromo-N-cyclohexyl-2,4-dimethylbenzamide with similar compounds:

Compound Name Molecular Formula Substituents/Modifications Molecular Weight (g/mol) Key Features
This compound C₁₅H₂₀BrNO 5-Br, 2,4-diMe, N-cyclohexyl 310.24 High lipophilicity due to cyclohexyl and methyl groups
4-Bromo-N-(3,5-dimethoxyphenyl)-2-(4-methoxyphenylsulfonamido)benzamide (C8) C₂₂H₂₂BrN₂O₅S 4-Br, sulfonamido, 3,5-diOMe, 4-OMe 521.39 Enhanced hydrogen bonding capacity via sulfonamido and methoxy groups
4-Bromo-N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)benzamide C₁₅H₁₆BrN₃O₂ 4-Br, oxadiazole-linked cyclohexyl 364.21 Oxadiazole ring improves metabolic stability and π-π stacking potential
4-Bromo-N-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)benzamide C₁₆H₁₇BrN₄O₂ 4-Br, oxadiazole-methyl, cyclohexyl 377.24 Methyl-oxadiazole enhances electronic effects and solubility
5-Bromo-2-fluoro-N-(2-methoxyphenyl)benzamide C₁₄H₁₁BrFNO₂ 5-Br, 2-F, 2-OMe 324.14 Fluorine increases electronegativity and potential blood-brain barrier penetration

Key Observations :

  • Lipophilicity : The cyclohexyl group in this compound contributes to higher lipophilicity compared to analogs with polar substituents like sulfonamido (C8) or methoxy groups .
  • Electronic Effects : Oxadiazole-containing analogs (e.g., compounds in ) exhibit altered electronic profiles, which may influence receptor binding and stability.
  • Hydrogen Bonding: Sulfonamido and methoxy groups in C8 enhance solubility and intermolecular interactions, contrasting with the nonpolar methyl and cyclohexyl groups in the parent compound .

Spectral and Theoretical Insights

  • Vibrational Spectroscopy : Studies on 3,4-dimethylbenzamide analogs (e.g., ) reveal that methyl and bromine substituents significantly alter IR and Raman spectra, particularly in the 600–800 cm⁻¹ region (C-Br stretching) .
  • NMR Analysis : The cyclohexyl group in this compound causes distinct ¹H-NMR splitting patterns (δ 1.2–2.0 ppm for cyclohexyl protons) compared to aryl-substituted analogs like C8 (δ 3.7–4.0 ppm for methoxy protons) .

Biological Activity

5-Bromo-N-cyclohexyl-2,4-dimethylbenzamide is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and biological research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C15H20BrNO
  • Molecular Weight : 304.24 g/mol
  • Structural Features :
    • Bromine atom at the 5-position on the benzene ring.
    • Cyclohexyl group attached to the nitrogen atom.
    • Two methyl groups at the 2- and 4-positions on the benzene ring.

The biological activity of this compound is largely attributed to its interactions with specific molecular targets, such as enzymes and receptors. The presence of the bromine atom and cyclohexyl group enhances its binding affinity and selectivity, which may modulate various biochemical pathways.

Key Mechanisms :

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular processes.
  • Receptor Modulation : It can interact with receptors to influence signaling pathways related to cell growth and apoptosis.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer activity through mechanisms such as apoptosis induction in cancer cells.
  • Antimicrobial Activity : Investigations have indicated potential antimicrobial effects against various pathogens.
  • Neuroprotective Effects : Some studies suggest that it could have neuroprotective properties, potentially beneficial in neurodegenerative diseases.

Case Study 1: Anticancer Activity

A study explored the anticancer effects of this compound on human cancer cell lines. The results demonstrated a significant reduction in cell viability at higher concentrations, indicating its potential as a chemotherapeutic agent.

Concentration (µM)Cell Viability (%)
0100
1085
5060
10030

Case Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. The results indicated that it exhibited notable inhibitory effects on bacterial growth.

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:

CompoundKey FeaturesBiological Activity
5-Bromo-2,4-dimethylbenzamide Lacks cyclohexyl groupReduced activity compared to target
N-Cyclohexyl-2,4-dimethylbenzamide Lacks bromine atomDifferent interaction profile
5-Bromo-N-cyclohexylbenzamide Lacks methyl groupsAltered steric and electronic properties

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